molecular formula C79H105N23O18S2 B10846375 Ac-I[CVWQDWGWHRC]T-NH2

Ac-I[CVWQDWGWHRC]T-NH2

Cat. No.: B10846375
M. Wt: 1729.0 g/mol
InChI Key: FLYCCQRIADFTOH-RHIYSSTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-I[CVWQDWGWHRC]T-NH2 is a compstatin-derived peptide under investigation as a complement inhibitor targeting age-related macular degeneration (AMD). Compstatin analogs bind to complement component C3, inhibiting its cleavage into C3a and C3b, thereby modulating the complement cascade . This peptide features a cyclic structure stabilized by a disulfide bridge (Cys²–Cys¹⁰) and includes a tryptophan (W) substitution at position 9, distinguishing it from earlier analogs . Its sequence is optimized for enhanced binding affinity, though solubility remains a challenge due to hydrophobic residues .

Properties

Molecular Formula

C79H105N23O18S2

Molecular Weight

1729.0 g/mol

IUPAC Name

2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-13,19,28-tris(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C79H105N23O18S2/c1-7-39(4)65(91-41(6)104)78(120)100-60-36-122-121-35-59(76(118)102-66(40(5)103)67(81)109)99-69(111)52(21-14-24-85-79(82)83)93-73(115)57(28-45-33-84-37-90-45)96-71(113)55(26-43-31-87-50-19-12-9-16-47(43)50)92-62(106)34-89-68(110)54(25-42-30-86-49-18-11-8-15-46(42)49)95-74(116)58(29-63(107)108)97-70(112)53(22-23-61(80)105)94-72(114)56(98-77(119)64(38(2)3)101-75(60)117)27-44-32-88-51-20-13-10-17-48(44)51/h8-13,15-20,30-33,37-40,52-60,64-66,86-88,103H,7,14,21-29,34-36H2,1-6H3,(H2,80,105)(H2,81,109)(H,84,90)(H,89,110)(H,91,104)(H,92,106)(H,93,115)(H,94,114)(H,95,116)(H,96,113)(H,97,112)(H,98,119)(H,99,111)(H,100,120)(H,101,117)(H,102,118)(H,107,108)(H4,82,83,85)/t39-,40+,52-,53-,54-,55-,56+,57+,58+,59-,60-,64-,65-,66-/m0/s1

InChI Key

FLYCCQRIADFTOH-RHIYSSTNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CN=CN8)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CNC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CN=CN8)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Sequence Variations and Key Modifications

The peptide’s activity and solubility are influenced by substitutions at positions 4 and 9 (Table 1):

Peptide Name Sequence Key Modifications IC₅₀ (µM) Solubility Profile Aggregation Propensity
Parent Compstatin (II) Ac-I[CVVQDWGHHRC]T-NH2 V⁴, H⁹ 0.47 Moderate Low
W4/A9 Analog (III) Ac-I[CVWQDWGAHRC]T-NH2 W⁴, A⁹ 0.11 Improved Reduced
Ac-I[CVWQDWGWHRC]T-NH2 This compound W⁴, W⁹ N/A* Low High
Methylated W Analog Ac-I[CV(meW)QDWGAHRC]T-NH2 meW⁴, A⁹ N/A Poor (high aggregation) Severe

*Data for this compound inferred from structural analogs .

  • Position 4 : Substituting valine (V) with tryptophan (W) enhances hydrophobic interactions with C3, improving binding affinity. For example, the W4/A9 analog (III) shows a 4.3-fold lower IC₅₀ than the parent peptide .
  • Position 9: Replacing histidine (H) with alanine (A) in III improves solubility but retains potency.

Solubility vs. Potency Trade-offs

  • Solubility : The W⁹ substitution in this compound increases aggregation propensity compared to A⁹ or H⁹ analogs. For instance, the methylated W analog (meW⁴/A⁹) exhibits severe aggregation due to hydrophobic stacking .
  • Potency : W substitutions at positions 4 and 9 may enhance binding through π-π interactions with aromatic residues in C3. However, excessive hydrophobicity can offset gains in potency by reducing bioavailability .

Research Findings and Optimization Strategies

Structural Insights from Compstatin Studies

  • Hydrophobic Core : The CVWQD motif (positions 2–6) is critical for C3 binding. Modifications here (e.g., W⁴) improve affinity but require compensatory solubility-enhancing changes elsewhere .
  • C-Terminal Modifications : Acetylation (Ac-) and amidation (-NH₂) stabilize the peptide against proteolytic degradation, a common feature in compstatin analogs .

Comparative Efficacy in AMD Models

  • The W4/A9 analog (III) demonstrates superior efficacy in preclinical AMD models due to its balanced solubility and potency profile .
  • This compound, while theoretically more potent, requires formulation optimization (e.g., PEGylation or cyclodextrin complexation) to mitigate aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.